(S)-3-Aminotetrahydrofuran tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

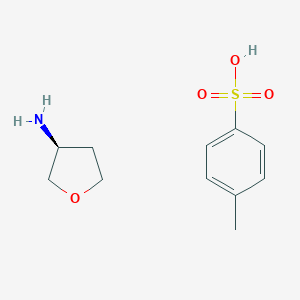

4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557884 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-80-5 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Profile of (S)-3-Aminotetrahydrofuran Tosylate

Introduction: The Strategic Value of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and efficacy is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, allowing for the precise three-dimensional construction of complex molecular architectures. (S)-3-Aminotetrahydrofuran and its tosylate salt represent a particularly valuable class of such synthons. The tetrahydrofuran (THF) ring, a prevalent motif in numerous natural products and bioactive molecules, offers a constrained, polar, and metabolically stable scaffold.[1] The introduction of a stereochemically defined amine at the C3 position provides a critical vector for synthetic elaboration, enabling the construction of diverse compound libraries.

This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, applications, and analytical validation. The tosylate salt form is of particular industrial and laboratory significance; the p-toluenesulfonic acid counterion imparts crystallinity and stability to the parent amine, facilitating purification, handling, and storage, which are often challenging for low-molecular-weight, volatile free amines.

Core Compound Profile & Physicochemical Properties

The tosylate salt is a white to off-white solid, a form that enhances its benchtop stability compared to the free amine. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104530-80-5 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO₄S | [2] |

| Molecular Weight | 259.32 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 133-138 °C | |

| Optical Activity | [α]²²/D -4.5° (c = 0.5 in methanol) | |

| Purity | ≥97% | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| InChI Key | BZXPLADBSZWDIH-VWMHFEHESA-N | [2] |

| SMILES | N[C@H]1CCOC1.Cc2ccc(cc2)S(O)(=O)=O | [2] |

Synthesis and Stereochemical Control

The utility of a chiral building block is contingent upon the robustness and stereochemical fidelity of its synthesis. For (S)-3-Aminotetrahydrofuran, a common and efficient strategy involves leveraging the "chiral pool"—specifically, starting from the naturally occurring and inexpensive amino acid, L-aspartic acid.[4] This approach inherently sets the desired (S)-stereochemistry at the outset, avoiding costly chiral resolution or asymmetric synthesis steps later in the sequence.

A representative synthetic pathway is outlined below. The causality is clear: each step is designed to manipulate the functional groups of L-aspartic acid to ultimately form the target heterocyclic amine while preserving the original stereocenter.

Methodological Rationale:

-

Protection: The amine and both carboxylic acids of L-aspartic acid are protected to prevent unwanted side reactions.

-

Reduction: The protected di-acid is selectively reduced to a diol. This is a critical step, forming the C4 backbone that will become the tetrahydrofuran ring.

-

Cyclization: Under basic conditions, one of the hydroxyl groups is deprotonated and displaces a leaving group (often formed in situ from the other hydroxyl), leading to the formation of the tetrahydrofuran ring.

-

Deprotection: The protecting groups are removed to reveal the free amine.

-

Salt Formation: The resulting amine is treated with p-toluenesulfonic acid (p-TsOH) in a suitable solvent. This reaction is typically quantitative and results in the precipitation of the stable, crystalline tosylate salt, which can be easily isolated by filtration.

Applications in Drug Development: A Versatile Scaffold

The true value of this compound is demonstrated by its incorporation into advanced drug candidates. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and sulfonylation.

Key Therapeutic Areas:

-

Opioid Receptor Modulation: The compound has been employed as a key reagent in the synthesis of novel oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which have been investigated as potential κ-opioid receptor (KOR) antagonists. The specific stereochemistry and constrained nature of the THF ring are critical for achieving selective receptor binding.

-

Antiviral Agents: It is a crucial intermediate for preparing N-(4-fluoro-3-methyl-phenyl)-3-[[(3S)-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives. These molecules have been evaluated as capsid assembly modulators for inhibiting the hepatitis B virus (HBV), showcasing the scaffold's utility in targeting protein-protein interactions.

-

Factor Xa Inhibitors: Derivatives of 3-amino-tetrahydrofuran have been patented for use as antithrombotic agents through the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[5]

The logical flow from building block to a potential therapeutic agent is illustrated below.

Exemplary Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for coupling the amine with a carboxylic acid, a cornerstone reaction in medicinal chemistry.

-

Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and the target carboxylic acid (1.05 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: The first equivalent of base neutralizes the tosylate salt to liberate the free amine. The subsequent excess drives the coupling reaction to completion.

-

Coupling Agent: Add a standard peptide coupling reagent, such as HATU (1.1 eq). Rationale: HATU activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amine, minimizing side reactions and racemization.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Validation: The disappearance of starting materials and the appearance of a new product spot/peak with the expected mass confirms the reaction is proceeding.

-

Workup & Purification: Upon completion, perform an aqueous workup to remove the base and coupling byproducts. Purify the crude product via flash column chromatography to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Validation: The combined data provide unequivocal proof of identity and purity.

Analytical Characterization: A Triad of Validation

Rigorous analytical characterization is non-negotiable for ensuring the quality of any synthetic intermediate. A combination of spectroscopic methods provides a self-validating system to confirm the structure, identity, and purity of this compound.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Complex multiplets for the non-equivalent protons on the tetrahydrofuran ring. Aromatic signals (two doublets) around 7.1-7.8 ppm for the tosyl group. A singlet around 2.4 ppm for the tosyl methyl group. A broad signal for the amine protons (-NH₃⁺). The integration of these signals should correspond to the proton count in the formula. |

| ¹³C NMR | Signals corresponding to the four distinct carbons of the tetrahydrofuran ring. Four signals for the aromatic carbons of the tosyl group (two with higher intensity due to symmetry) and one for the methyl carbon. The number of signals confirms the molecular symmetry. |

| IR Spec. | Broad absorption bands around 2500-3000 cm⁻¹ characteristic of an ammonium salt (R-NH₃⁺). Strong absorptions around 1200 cm⁻¹ and 1030 cm⁻¹ corresponding to the S=O stretching of the sulfonate group. A C-O-C stretching band for the ether linkage around 1100 cm⁻¹. |

| Mass Spec. | Using a soft ionization technique (e.g., ESI+), the cation will be observed at m/z corresponding to the free amine [C₄H₉NO + H]⁺. In negative mode (ESI-), the tosylate anion will be observed at m/z corresponding to [C₇H₇O₃S]⁻. This orthogonal detection of both ions confirms the salt structure. |

Safety, Handling, and Storage

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6][7] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C. This compound is classified as a combustible solid.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile reactivity, and enhanced stability in the tosylate salt form make it an invaluable building block for constructing complex and potent pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

-

Amerigo Scientific. This compound (97%). [Link]

-

ChemUniverse. This compound [P84830]. [Link]

-

PubChem, National Institutes of Health. (S)-3-Aminotetrahydrofuran. [Link]

-

Research Scientific. This compound. [Link]

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

Sigma-Aldrich (Chinese). This compound 97%. [Link]

- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Wikipedia. Tetrahydrofuran. [Link]

-

PubChem, National Institutes of Health. (R)-3-Aminotetrahydrofuran. [Link]

-

National Center for Biotechnology Information (PMC). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

-

ResearchGate. Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. [Link]

-

National Center for Biotechnology Information (PMC). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

Sources

- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate for Researchers and Drug Development Professionals

This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed examination of the core properties, analytical methodologies, and synthetic applications of (S)-3-Aminotetrahydrofuran tosylate. Its unique structural attributes and versatile reactivity profile establish it as a valuable intermediate in the synthesis of a diverse array of pharmaceutical compounds.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

(S)-3-Aminotetrahydrofuran and its tosylate salt are indispensable chiral synthons in the creation of novel therapeutic agents. The tetrahydrofuran moiety is a privileged scaffold in numerous biologically active molecules, frequently imparting advantageous pharmacokinetic properties such as enhanced aqueous solubility and improved metabolic stability. The specific (S)-stereochemistry of the amine group at the C3 position is often paramount for effective target engagement and the desired pharmacological response. The tosylate salt form not only enhances the compound's stability and crystallinity but also simplifies its purification, handling, and long-term storage, making it a preferred form for synthetic applications.

This technical guide will provide a thorough analysis of the fundamental physicochemical properties of this compound, present detailed and validated analytical protocols for its comprehensive characterization, and explore its utility in the synthesis of pharmacologically significant molecules.

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and formulation development. These key properties are summarized below for quick reference.

| Property | Value |

| Chemical Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-138 °C |

| Solubility | Soluble in water, methanol, and DMSO. |

| Optical Activity | [α]22/D −4.5°, c = 0.5 in methanol |

| CAS Number | 104530-80-5 |

Note: The melting point and appearance may exhibit slight variations depending on the purity of the specific batch.

Chemical Structure and Spectroscopic Profile

The precise chemical structure of this compound is foundational to its reactivity and interactions.

Figure 1: Structure of this compound.

Spectroscopic analysis is indispensable for the verification of the compound's identity and the assessment of its purity. The following sections detail the expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts (δ) and Coupling Patterns:

-

7.70 ppm (d, J = 8.0 Hz, 2H): Aromatic protons of the tosylate group ortho to the sulfonyl moiety.

-

7.25 ppm (d, J = 8.0 Hz, 2H): Aromatic protons of the tosylate group meta to the sulfonyl moiety.

-

3.80 - 4.20 ppm (m, 3H): Protons on the tetrahydrofuran ring adjacent to the oxygen and the proton at the chiral center (C3).

-

3.60 - 3.80 ppm (m, 2H): Remaining protons on the tetrahydrofuran ring.

-

2.35 ppm (s, 3H): Methyl protons of the tosylate group.

-

2.10 - 2.30 ppm (m, 2H): Methylene protons at the C4 position of the tetrahydrofuran ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)

-

Expected Chemical Shifts (δ):

-

~142 ppm: Quaternary aromatic carbon of the tosylate ring attached to the sulfur atom.

-

~140 ppm: Quaternary aromatic carbon of the tosylate ring para to the methyl group.

-

~129 ppm: Aromatic methine carbons of the tosylate ring.

-

~126 ppm: Aromatic methine carbons of the tosylate ring.

-

~73 ppm: Methylene carbon of the tetrahydrofuran ring (C5).

-

~67 ppm: Methylene carbon of the tetrahydrofuran ring (C2).

-

~50 ppm: Methine carbon bearing the amino group (C3).

-

~34 ppm: Methylene carbon of the tetrahydrofuran ring (C4).

-

~21 ppm: Methyl carbon of the tosylate group.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance)

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the protonated amine, overlapping with C-H stretching.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

1600 cm⁻¹, 1495 cm⁻¹: Aromatic C=C stretching.

-

1220 cm⁻¹, 1120 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate group.

-

1030 cm⁻¹, 1010 cm⁻¹: C-O stretching of the ether in the tetrahydrofuran ring.

-

Quality Control: Experimental Protocols

To guarantee the high quality and consistency of this compound for its use in drug discovery and development, a stringent set of analytical tests is imperative.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the chemical purity of this compound and for the detection of any process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program: Start with a low percentage of Solvent B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over a suitable time frame (e.g., 20 minutes) to ensure the elution of all components.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Solvent A and Solvent B.

Figure 2: Workflow for HPLC purity analysis of this compound.

Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The stereochemical integrity of this compound is of paramount importance for its successful application in asymmetric synthesis.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.

-

Mobile Phase: A normal-phase mobile phase is typically used. A mixture of hexane and a polar modifier like isopropanol or ethanol is common. A small amount of an amine modifier, such as diethylamine (DEA), is often added to improve peak shape and resolution for amines. A typical starting condition would be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v). The ratio of hexane to the polar modifier can be adjusted to optimize the separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

-

Calculation of Enantiomeric Excess: e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Safe Handling, Storage, and Stability

Adherence to proper handling and storage protocols is crucial for maintaining the quality and stability of this compound.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from incompatible substances such as strong oxidizing agents. For extended storage, refrigeration at 2-8°C is advisable.

-

Stability: this compound is a stable crystalline solid under the recommended storage conditions. It is, however, hygroscopic and should be protected from atmospheric moisture.

Key Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a wide range of pharmaceutical agents.

An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate: Structure, Stereochemistry, and Application

This guide provides a comprehensive technical overview of (S)-3-Aminotetrahydrofuran tosylate, a critical chiral building block in modern pharmaceutical development. We will explore its molecular architecture, the nuanced role of its stereochemistry, the function of the tosylate counter-ion, and its application in the synthesis of complex drug molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a deep, functional understanding of this versatile reagent.

Introduction: The Significance of a Chiral Synthon

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is considered a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Its ability to form key hydrogen bonds and provide a defined three-dimensional structure makes it an attractive component in drug design. When functionalized with reactive groups and possessing a specific stereochemistry, its value multiplies.

This compound is one such high-value intermediate. It provides a stable, crystalline source of the volatile (S)-3-aminotetrahydrofuran, a key chiral amine. The presence of the amine "handle" on a stereodefined THF core allows for its incorporation into larger, more complex molecules, where the absolute stereochemistry is often paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide will deconstruct the molecule to explain why and how it has become an indispensable tool for synthetic chemists.

Molecular Architecture and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental structure and properties. This compound is an organic salt composed of a protonated chiral amine cation and a tosylate anion.

Core Structure and Functional Groups

The molecule consists of two distinct ionic components:

-

(S)-3-Aminotetrahydrofuran Cation: A five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an ammonium group (-NH3+). The carbon at this position is a chiral center.

-

Tosylate (p-Toluenesulfonate) Anion: The conjugate base of p-toluenesulfonic acid. It is a large, non-nucleophilic anion that imparts stability and crystallinity to the salt.

Caption: Ionic structure of this compound.

The Criticality of Stereochemistry: The (S)-Configuration

The biological activity of a chiral drug is often dictated by one enantiomer, while the other may be inactive or even responsible for adverse effects. Therefore, controlling stereochemistry during synthesis is a cornerstone of modern drug development.[4]

The chiral center in (S)-3-aminotetrahydrofuran is the C3 carbon atom. Its absolute configuration is designated as '(S)' according to the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: The four groups attached to the chiral carbon (C3) are ranked by atomic number.

-

Priority 1: The Nitrogen atom of the amine group (-NH2).

-

Priority 2: The Oxygen atom in the ring (via C2).

-

Priority 3: The C4 carbon atom in the ring.

-

Priority 4: The Hydrogen atom.

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (Hydrogen) points away from the viewer.

-

Determine Direction: The direction from priority 1 to 2 to 3 is traced. For this molecule, the path is counter-clockwise, hence the '(S)' designation (from the Latin sinister for left).

Caption: Cahn-Ingold-Prelog priority for the (S)-stereocenter.

The specific optical rotation of this compound is a key quality control parameter, with reported values around [α]22/D −4.5° (c = 0.5 in methanol), confirming the enantiomeric purity.

The Role of the Tosylate Counter-Ion

While the free base, (S)-3-aminotetrahydrofuran, is the reactive species desired by chemists, it is a low-boiling, volatile liquid that is difficult to handle and store. The formation of a salt with p-toluenesulfonic acid addresses these challenges.

-

Improved Handling: The salt is a stable, crystalline solid with a defined melting point (typically 133-138 °C), making it easy to weigh and handle in a laboratory or manufacturing setting.

-

Enhanced Stability: The protonation of the amine group protects it from undesired side reactions and degradation, leading to a longer shelf life.

-

Purification Aid: The crystallization process used to form the tosylate salt is an effective method for purifying the amine and can help in achieving high enantiomeric purity.

It is crucial to distinguish this role from the other common function of tosyl groups in organic synthesis. When covalently bonded to an alcohol (forming an alkyl tosylate), the tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.[5][6][7] In this product, however, it serves as a non-reactive counter-ion.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 104530-80-5 | [8][9] |

| Molecular Formula | C11H17NO4S | [8] |

| Molecular Weight | 259.32 g/mol | [8][9] |

| Appearance | Solid | |

| Melting Point | 133-138 °C | |

| Optical Rotation | [α]22/D −4.5° (c=0.5, MeOH) | |

| Storage | 2-8°C | [8] |

Synthesis and Quality Control

The production of enantiomerically pure this compound relies on stereoselective synthetic strategies. A common and efficient approach starts from readily available, naturally chiral molecules.

Representative Synthetic Pathway

A validated method for synthesizing the (S)-enantiomer utilizes L-aspartic acid as the chiral starting material. The synthesis involves a sequence of reactions designed to build the tetrahydrofuran ring with the correct stereochemistry at the C3 position.[10]

The general workflow is as follows:

-

Acylation & Esterification: The starting L-aspartic acid is chemically modified to protect the amine and activate the carboxylic acid groups.

-

Reduction: The carboxylic acid groups are reduced to alcohols.

-

Cyclization: An intramolecular reaction is induced to form the tetrahydrofuran ring. This step is critical for setting the stereocenter.

-

Hydrolysis/Deprotection: Protective groups are removed to reveal the primary amine.

-

Salt Formation: The resulting free amine is treated with p-toluenesulfonic acid to crystallize the final tosylate salt product.

Caption: Simplified workflow for the synthesis from L-aspartic acid.

Alternative routes include the stereoselective reduction of a ketone precursor or the resolution of a racemic mixture of 3-aminotetrahydrofuran, though the latter is often less efficient.[4][11]

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a battery of analytical tests is employed:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.

-

Mass Spectrometry: Verifies the molecular weight of both the cation and the anion.

-

FTIR Spectroscopy: Identifies characteristic functional groups (amine, sulfonate, C-O ether bonds).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Polarimetry: Measures the optical rotation to confirm the presence and purity of the desired (S)-enantiomer.

-

Chiral HPLC/GC: Used to determine the enantiomeric excess (e.e.), ensuring the absence of the unwanted (R)-enantiomer.

Applications in Drug Discovery and Development

This compound is primarily used as a chiral building block for introducing the 3-amino-THF moiety into drug candidates. The amine serves as a versatile nucleophile or a point of attachment for constructing amides, sulfonamides, and other functional groups.

Case Study: Synthesis of a κ-Opioid Receptor (KOR) Antagonist

Research in the development of novel treatments for depression and addiction has focused on κ-opioid receptor (KOR) antagonists. This compound has been used as a key reagent in the synthesis of potent and selective KOR antagonists. In a typical synthetic step, the free amine (generated in situ by treating the tosylate salt with a base) is reacted with an activated carboxylic acid or acyl chloride on the core scaffold of the drug molecule to form a critical amide bond. The specific orientation of the THF ring provided by the (S)-stereocenter is often essential for proper binding to the receptor.

Case Study: Hepatitis B Virus (HBV) Capsid Assembly Modulators

Another significant application is in the preparation of N-(4-fluoro-3-methyl-phenyl)-3-[[(3S)-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives. These compounds have been investigated as modulators of hepatitis B virus (HBV) capsid assembly, a novel mechanism for antiviral therapy. In this synthesis, the (S)-3-aminotetrahydrofuran moiety is used to construct a key sulfonamide linkage, demonstrating its utility beyond simple amide formation.

The recurring theme in these applications is the principle of Structure-Activity Relationship (SAR) . The precise three-dimensional shape of the tetrahydrofuran ring and the hydrogen-bonding capabilities of its ether oxygen, combined with the specific vector of the amine connection defined by the (S)-stereochemistry, are crucial for molecular recognition at the biological target.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and pharmacologically potent molecules. Its structure provides a unique combination of a privileged heterocyclic scaffold and a reactive amine functional group, all fixed in a specific and desirable stereochemical orientation. The tosylate salt form ensures stability, reliability, and ease of handling, making it suitable for both small-scale research and large-scale manufacturing. For scientists and researchers in drug development, a firm grasp of the structure, stereochemistry, and reactivity of this building block is essential for the rational design and synthesis of next-generation therapeutics.

References

-

Amerigo Scientific. This compound (97%). [Link]

-

ChemUniverse. This compound [P84830]. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran". [Link]

-

Research Scientific. This compound. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14243169, 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1)". [Link]

-

Wikipedia. Tosyl group. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

LookChem. 3-Aminotetrahydrofuran. [Link]

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]

- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

National Center for Biotechnology Information. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran". [Link]

-

ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. [Link]

-

National Center for Biotechnology Information. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

National Center for Biotechnology Information. The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

-

ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 91689, (S)-(+)-3-Hydroxytetrahydrofuran". [Link]

-

YouTube. Tosylate Leaving Group. [Link]

- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran Tosylate

Abstract: (S)-3-Aminotetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, frequently incorporated into complex bioactive molecules to enhance potency and pharmacokinetic profiles.[1][2] This guide provides an in-depth, field-proven protocol for the synthesis of its p-toluenesulfonate (tosylate) salt, a stable, crystalline, and highly handleable form ideal for research and development. We will detail the straightforward synthetic procedure, explain the rationale behind experimental choices, and provide a comprehensive spectroscopic characterization (NMR, FT-IR) to ensure the identity, purity, and stereochemical integrity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a reliable methodology for preparing and validating this key synthetic intermediate.

Strategic Overview: Synthesis and Rationale

The synthesis of amine salts is a fundamental practice in pharmaceutical development. While the free amine of (S)-3-aminotetrahydrofuran is a liquid, converting it to a salt offers significant advantages, including enhanced stability, improved handling characteristics (crystalline solid vs. liquid), and simplified purification. The tosylate salt is particularly favored because p-toluenesulfonic acid is a strong acid that readily forms stable, often highly crystalline salts with amines, facilitating isolation and purification through crystallization.[3]

The chosen synthetic pathway is a direct acid-base reaction between (S)-3-aminotetrahydrofuran and p-toluenesulfonic acid monohydrate. This method is efficient, high-yielding, and avoids harsh conditions that could compromise the chiral center.

Workflow of Synthesis and Characterization

Caption: High-level workflow from starting materials to final, validated product.

Detailed Experimental Protocol

This protocol outlines the synthesis of (S)-3-Aminotetrahydrofuran Tosylate from its free base form.

Materials & Equipment:

-

(S)-3-Aminotetrahydrofuran (C₄H₉NO, MW: 87.12 g/mol )[4]

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, C₇H₁₀O₄S, MW: 190.22 g/mol )

-

Isopropanol (IPA), reagent grade

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in a minimal amount of isopropanol (e.g., ~3-4 mL per gram of TsOH·H₂O) with stirring.

-

Amine Addition: In a separate container, dissolve (S)-3-aminotetrahydrofuran (1.0 eq) in a small amount of isopropanol. Add this solution dropwise to the stirring solution of p-toluenesulfonic acid at room temperature.

-

Expert Insight: The reaction is an exothermic acid-base neutralization. A slow, controlled addition helps to manage the temperature and promotes the formation of well-defined crystals.

-

-

Precipitation and Crystallization: Upon addition of the amine, a white precipitate should begin to form. Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete reaction. Afterwards, place the flask in an ice bath and continue stirring for another 30-60 minutes to maximize product precipitation.[3]

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved. The final product should be a fine, white crystalline solid.

Spectroscopic and Physical Characterization

Comprehensive characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized salt.

Physical Properties

A summary of the key physical properties is presented below.

| Property | Expected Value | Source |

| Molecular Formula | C₁₁H₁₇NO₄S | [5] |

| Molecular Weight | 259.32 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 133-138 °C | |

| Optical Rotation [α]D | -4.5° (c=0.5 in Methanol, 22°C) |

-

Trustworthiness Check: The melting point is a reliable indicator of purity. A sharp melting range within the expected values suggests a pure compound. The optical rotation confirms the presence of the desired (S)-enantiomer, as the rotation would be equal and opposite for the (R)-enantiomer and zero for a racemic mixture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The following assignments are based on the expected chemical environment of the protons and carbons.

Caption: Simplified structure for NMR peak correlation.

¹H NMR (Proton NMR):

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Key Features |

| Tosylate-CH₃ | ~2.29 | Singlet (s) | 3H | Sharp singlet for the methyl group on the tosyl moiety. |

| THF-C²H₂ | ~2.00-2.30 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. |

| THF-C¹H | ~3.60-3.80 | Multiplet (m) | 1H | Methine proton at the chiral center, coupled to adjacent protons. |

| THF-C³, C⁴H₂ | ~3.80-4.10 | Multiplet (m) | 4H | Protons on the ether side of the THF ring. |

| Tosylate-Ar-H | ~7.11 & ~7.48 | Doublets (d) | 2H each | Classic AA'BB' system for a para-substituted benzene ring. |

| -NH₃⁺ | ~8.20 | Broad Singlet (br s) | 3H | Protons of the ammonium group, often broad and may exchange with D₂O. |

¹³C NMR (Carbon NMR):

| Carbon Assignment | Approx. δ (ppm) | Key Features |

| Tosylate-CH₃ | ~20.8 | Aliphatic methyl carbon from the tosylate. |

| THF-C² | ~31.0 | Aliphatic carbon adjacent to the chiral center. |

| THF-C¹ | ~49.5 | The chiral carbon bearing the ammonium group. |

| THF-C⁴ | ~66.5 | Methylene carbon adjacent to the ether oxygen. |

| THF-C³ | ~72.0 | Methylene carbon adjacent to the ether oxygen. |

| Tosylate-Ar-C | ~125.6, ~128.2 | Aromatic CH carbons. |

| Tosylate-Ar-C (quaternary) | ~138.0, ~145.5 | Quaternary aromatic carbons of the tosylate. |

-

Expert Insight: The chemical shifts of the tetrahydrofuran ring carbons are distinct. The carbon attached to the nitrogen (C¹) is around 49.5 ppm, while those adjacent to the ether oxygen (C³ and C⁴) are further downfield (~66-72 ppm) due to the oxygen's electron-withdrawing effect.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2950-2850 | C-H Stretch | Aliphatic (THF ring) |

| ~1210 & ~1160 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) |

| ~1120 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) |

| ~1030 | C-O-C Stretch | Ether (THF ring) |

| ~1010 & ~815 | Ar-H Bending | Aromatic Ring |

-

Self-Validation: The presence of strong, broad absorptions around 3000 cm⁻¹ (for the -NH₃⁺), multiple strong peaks in the 1210-1010 cm⁻¹ region (for the sulfonate and ether groups), and aromatic signals confirms the formation of the desired salt.[9][10]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

(S)-3-Aminotetrahydrofuran: This compound is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.

-

p-Toluenesulfonic Acid Monohydrate: This is a corrosive solid that can cause severe skin and eye irritation.[11][12][13] Avoid breathing dust.[14] Wash hands thoroughly after handling.

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound. The straightforward acid-base reaction is efficient and yields a stable, crystalline product that is easily purified. The detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) and physical characterization methods described herein serve as a self-validating system, allowing researchers to confidently verify the identity, purity, and stereochemical integrity of this valuable building block. Adherence to this guide will enable drug development professionals to consistently produce high-quality material for their research and discovery pipelines.

References

- MedChemExpress. (S)-Tetrahydrofuran-3-ylamine (3-Aminotetrahydrofuran) | Drug Intermediate. [URL: https://www.medchemexpress.com/s-tetrahydrofuran-3-ylamine.html]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - p-Toluenesulfonic acid monohydrate. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/402885]

- Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. [URL: https://patents.google.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate. [URL: https://www.benchchem.

- Reddit Chemistry. (2022). Advice for making tosylate and mesylate salts? [URL: https://www.reddit.

- Fisher Scientific. p-Toluenesulfonic acid monohydrate Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC151510010]

- Integra Chemical Company. SAFETY DATA SHEET: p-TOLUENESULFONIC ACID MONOHYDRATE. [URL: https://www.integrachem.com/assets/007/T593.10.pdf]

- SDFine. p-TOLUENE SULPHONIC ACID MONOHYDRATE Material Safety Data Sheet. [URL: https://www.sdfine.com/media/msds/sd/2142_2022-07-06.pdf]

- New Jersey Department of Health. (2010). HAZARD SUMMARY - p-TOLUENE SULFONIC ACID. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1871.pdf]

- Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [URL: https://www.rsc.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14243168]

- Amerigo Scientific. This compound (97%). [URL: https://www.amerigoscientific.

- Research Scientific. This compound. [URL: https://researchscientific.

- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [URL: https://www.organic-synthesis.

- ResearchGate. (2016). How to convert tosylate into amine? [URL: https://www.researchgate.

- Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [URL: https://www.rsc.

- Chem-Impex. 3-(Aminomethyl)tetrahydrofuran. [URL: https://www.chemimpex.com/products/3-aminomethyl-tetrahydrofuran]

- ChemicalBook. (2022). Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran. [URL: https://www.chemicalbook.

- Google Patents. (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. [URL: https://patents.google.

- National Institutes of Health. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1456933/]

- LookChem. 3-Aminotetrahydrofuran. [URL: https://www.lookchem.com/3-Aminotetrahydrofuran/]

- Wikipedia. Optical rotation. [URL: https://en.wikipedia.

- Fisher Scientific. (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt, 95%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/r-3-aminotetrahydrofuran-p-toluenesulfonate-salt-95-thermo-scientific/AC435820050]

- National Institutes of Health. (2008). Optical rotation of achiral compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/18600811/]

- ResearchGate. (2018). Optical rotation values of products. [URL: https://www.researchgate.

- ChemicalBook. (S)-3-AMINOTETRAHYDROFURAN(104530-79-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/104530-79-2_1HNMR.htm]

- Sigma-Aldrich. This compound 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/734047]

- American Chemical Society. (2016). Optical Rotation Calculations for Fluorinated Alcohols, Amines, Amides, and Esters. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b08899]

- Sigma-Aldrich. 3-Aminotetrahydrofuran 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/737038]

- ChemicalBook. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/111769-26-7_cb.htm]

- ResearchGate. (2013). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [URL: https://www.researchgate.net/publication/259187310_Synthesis_and_NMR_spectra_of_tetrahydrofuran-2-13C]

- ResearchGate. (2019). Experimental IR spectra of tetrahydrofuran. [URL: https://www.researchgate.net/figure/Experimental-IR-spectra-of-tetrahydrofuran_fig1_337583792]

- NIST. (2021). Tetrahydrofuran - Infrared Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109999&Type=IR-SPEC&Index=1]

- ChemicalBook. Tetrahydrofuran(109-99-9) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-99-9_13CNMR.htm]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofuran(109-99-9) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrofuran [webbook.nist.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. integraclear.com [integraclear.com]

- 14. nj.gov [nj.gov]

(S)-3-Aminotetrahydrofuran tosylate mechanism of action in organic reactions

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Aminotetrahydrofuran Tosylate in Organic Reactions

Abstract

This compound is a pivotal chiral building block extensively utilized by researchers, scientists, and drug development professionals. Its unique structure, combining a stereochemically defined amine on a tetrahydrofuran scaffold, offers a valuable platform for introducing chirality and specific conformational constraints into complex molecules. This guide provides an in-depth analysis of its core mechanism of action, focusing on the reactivity of the amine nucleophile, the function of the tosylate counter-ion, and its practical applications in modern organic synthesis, particularly in the realm of medicinal chemistry. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Structural Analysis and Physicochemical Properties

This compound exists as an ammonium salt. The protonated amine confers greater stability, higher crystallinity, and easier handling compared to the volatile and potentially more reactive free amine. The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making it an excellent, non-nucleophilic counter-ion.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol [1] |

| Appearance | Solid |

| Melting Point | 133-138 °C |

| Optical Activity | [α]²²/D −4.5°, c = 0.5 in methanol |

| Storage Temperature | 2-8°C[1] |

The stereochemistry at the C3 position is of paramount importance, as it is preserved throughout most synthetic transformations, allowing for the reliable introduction of a specific stereocenter into the target molecule.

Core Reactivity: The Amine as a Nucleophile

The primary mechanistic role of (S)-3-aminotetrahydrofuran involves the nucleophilicity of its primary amine. However, in its salt form, the amine is protonated and non-nucleophilic. Therefore, the first and most critical step in almost all its reactions is the in situ liberation of the free amine using a suitable base.

Caption: Liberation of the nucleophilic free amine from its tosylate salt.

Once liberated, the free amine readily participates in a variety of fundamental organic reactions.

Nucleophilic Acyl Substitution: Amide Bond Formation

A predominant application is the formation of amides through reaction with carboxylic acid derivatives like acyl chlorides, anhydrides, or activated esters. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is fundamental in medicinal chemistry for linking the chiral tetrahydrofuran moiety to other fragments of a drug molecule. The stereocenter remains unaffected during this process.

Reductive Amination: Secondary Amine Synthesis

(S)-3-Aminotetrahydrofuran is an excellent substrate for reductive amination with aldehydes or ketones to generate secondary amines. This process involves two key stages: the initial formation of an iminium ion, followed by its reduction with a mild hydride-donating agent.

Caption: Workflow for secondary amine synthesis via reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.

Other Key Reactions

-

Sulfonamide Formation: The amine reacts readily with sulfonyl chlorides (e.g., R-SO₂Cl) in the presence of a base to yield stable sulfonamides, a common functional group in pharmaceuticals.

-

Nucleophilic Substitution (S_N2): The amine can act as a nucleophile to displace leaving groups from alkyl halides, though this is sometimes less common due to the potential for over-alkylation.

The Dual Role of the Tosylate Group

In the context of the title compound, the tosylate (p-toluenesulfonate) primarily serves as a stable, non-reactive counter-ion. However, for a comprehensive understanding, it is crucial to recognize its more frequent role in organic synthesis as one of the most effective leaving groups.[2][3] This efficacy stems from the high stability of the tosylate anion, which is a consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic ring.[4][5]

Caption: Resonance delocalization stabilizes the tosylate anion.

The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, making the tosylate anion a very weak base and therefore an excellent leaving group in nucleophilic substitution reactions.[2] This knowledge is critical, as (S)-3-aminotetrahydrofuran is often synthesized from a precursor like (R)-3-hydroxytetrahydrofuran, where the hydroxyl group is converted to a tosylate to facilitate its displacement by an amine equivalent.[6]

Applications in Drug Discovery

The (S)-3-aminotetrahydrofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its value lies in providing a rigid, chiral framework that can orient substituents in a well-defined three-dimensional space, enhancing interactions with biological targets.

-

Kappa-Opioid Receptor (KOR) Antagonists: It has been used as a key reagent in the synthesis of oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which are being investigated as potential KOR antagonists for treating conditions like depression and addiction.

-

Hepatitis B Virus (HBV) Inhibitors: The scaffold is integral to the preparation of N-phenyl-3-sulfamoyl-benzamide derivatives that act as capsid assembly modulators, inhibiting the replication of the hepatitis B virus.

-

General Pharmaceutical Intermediate: It is widely recognized as a versatile synthetic intermediate for various pharmaceutical development programs.[7]

Representative Experimental Protocol: Amide Coupling

This protocol details a general procedure for the coupling of this compound with a carboxylic acid using a standard peptide coupling agent like HATU. This method avoids the need for converting the acid to a more reactive acyl chloride.

Objective: To synthesize N-((S)-tetrahydrofuran-3-yl)benzamide.

Materials:

-

This compound (1.0 eq.)

-

Benzoic Acid (1.0 eq.)

-

HATU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq.) and anhydrous DMF. Stir until fully dissolved.

-

Activation: Add HATU (1.1 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of DMF. Add DIPEA (3.0 eq.) to this solution to liberate the free amine.

-

Coupling: Transfer the amine/DIPEA solution dropwise to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

This self-validating protocol includes activation, coupling, monitoring, and purification steps, ensuring a reliable and reproducible outcome.

Conclusion

This compound is more than a simple chiral amine; it is a highly refined building block whose utility is rooted in its stereochemical integrity and predictable reactivity. Its primary mechanism of action is that of a potent nucleophile, unlocked from its stable salt form by a base. This reactivity enables its seamless incorporation into molecules via robust reactions like amide coupling and reductive amination. The tosylate counter-ion ensures stability and ease of handling, while its alternative role as a premier leaving group is often leveraged in the synthesis of the amine itself. For drug development professionals, this compound offers a reliable strategy for embedding chirality and conformational rigidity, making it an indispensable tool in the quest for novel therapeutics.

References

-

Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. [Link]

-

Proprep. (2024). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

-

Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

-

Patsnap. Preparation method of (S)-3-hydroxytetrahydrofuran. [Link]

-

Research Scientific. This compound. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

-

Patsnap. Novel method for preparing S-3-hydroxytetrahydrofuran. [Link]

- Google Patents. Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

Royal Society of Chemistry. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. [Link]

-

NESACS. Summer Scholar Report. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

ChemUniverse. This compound [P84830]. [Link]

- Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- Google Patents. Preparation method of 3-aminomethyl tetrahydrofuran.

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

Sources

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. proprep.com [proprep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility Profile of (S)-3-Aminotetrahydrofuran Tosylate

Abstract

(S)-3-Aminotetrahydrofuran tosylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its solubility in various solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, crystallization, and formulation. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and supported by a detailed experimental protocol for its determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound, with the chemical formula C₁₁H₁₇NO₄S, is a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, combining a chiral amine with a tosylate counter-ion, presents a unique solubility challenge. Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient process development and successful formulation.[3][4]

The choice of solvent impacts nearly every stage of drug development:

-

Synthesis: The reaction medium must be capable of dissolving reactants to ensure efficient mass transfer and reaction kinetics.

-

Purification & Crystallization: Selecting an appropriate solvent system is the cornerstone of developing a robust crystallization process to control purity, crystal form (polymorphism), and morphology.[5][6]

-

Formulation: For an API to be bioavailable, it must first dissolve. Solubility data in aqueous and organic media are essential for designing effective dosage forms.[3]

This guide will first explore the theoretical underpinnings of solubility, then present a standardized protocol for its experimental determination, and finally, discuss the practical application of this data in a laboratory setting.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a salt like this compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The principle of "like dissolves like" is a useful heuristic. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The primary amine (-NH₂) and the sulfonate group (-SO₃⁻) of the tosylate are highly polar and capable of hydrogen bonding. The ether oxygen in the tetrahydrofuran ring also contributes to polarity.

-

Non-Polar Moieties: The tetrahydrofuran ring and the toluene group of the tosylate counter-ion are non-polar.

Therefore, the molecule's solubility is expected to be significant in polar protic solvents (which can hydrogen bond with the amine and sulfonate) and polar aprotic solvents (which can interact via dipole-dipole interactions), while being lower in non-polar solvents. The tosylate salt form generally enhances aqueous solubility compared to the free base due to its ionic nature.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. Vendor information indicates it is a solid with a melting point between 133-138 °C.[1] One supplier notes its optical activity was measured in methanol, suggesting it has at least moderate solubility in that solvent.[1]

Given the absence of a comprehensive, pre-existing dataset, this guide will focus on providing a robust experimental protocol for researchers to generate this critical data in their own laboratories. The following table is presented as a template for collating experimentally determined data.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | Data to be determined | |

| Methanol | Polar Protic | 25 | Data to be determined | |

| Ethanol | Polar Protic | 25 | Data to be determined | |

| Isopropanol | Polar Protic | 25 | Data to be determined | |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | |

| Acetone | Polar Aprotic | 25 | Data to be determined | |

| Dichloromethane (DCM) | Polar Aprotic | 25 | Data to be determined | |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Data to be determined | |

| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | |

| Toluene | Non-Polar | 25 | Data to be determined | |

| Heptane | Non-Polar | 25 | Data to be determined |

Experimental Protocol: Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[3] This method, endorsed by authorities like the World Health Organization (WHO) and the United States Pharmacopeia (USP), involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by analysis of the supernatant.[3][7][8][9]

Materials and Equipment

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[3]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[8] Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined through preliminary experiments by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[3] Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, most commonly HPLC.[3][8] Calculate the concentration of the solute in the original supernatant by back-calculation from the dilution factor.

-

Replication: The entire experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[9]

Visualizing the Workflow

The following diagram outlines the key stages of the saturation shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

Interpretation and Application of Solubility Data

The quantitative data gathered from the protocol above provides actionable insights for process development.

-

For Reaction Chemistry: A solvent with high solubility for the starting material is generally preferred to ensure a homogeneous reaction mixture.

-

For Crystallization: The ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at a lower temperature (for cooling crystallization) or is soluble in one solvent but insoluble in an anti-solvent (for anti-solvent crystallization).[6][11] This differential is key to achieving high yield and purity.[4][5]

-

For Formulation: For oral dosage forms, solubility in aqueous media across a pH range of 1.2 to 6.8 is critical for predicting absorption.[8][9]

The choice of solvent is always a multi-faceted decision, balancing solubility with safety, environmental impact, and cost.[12]

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a solvent based on its intended application.

Caption: Decision tree for solvent selection.

Conclusion

References

-

Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-3-Aminotetrahydrofuran. PubChem Compound Summary for CID 14243168. Retrieved from [Link]

-

Applied Process Company (APC). (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]

-

World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guideline on biowaiver for solid oral dosage forms. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

De Gruyter. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]

-

AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2). Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

-

Applied Process Company (APC). (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

- 1. This compound 97 104530-80-5 [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. unifr.ch [unifr.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. m.youtube.com [m.youtube.com]

- 12. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Comprehensive literature review of (S)-3-Aminotetrahydrofuran tosylate

An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount.[1][2][3] The stereochemistry of a drug molecule dictates its interaction with biological targets, influencing efficacy, safety, and metabolic profile. This compound has emerged as a crucial chiral building block, a versatile synthon prized by medicinal chemists for its ability to introduce specific three-dimensional architecture into drug candidates. The tetrahydrofuran (THF) motif is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its favorable physicochemical properties, including metabolic stability and the capacity for hydrogen bonding.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and critical applications of this important intermediate.

Physicochemical Properties and Characterization

This compound is the p-toluenesulfonic acid salt of the chiral amine (S)-3-Aminotetrahydrofuran. The formation of the tosylate salt is a strategic choice in process chemistry. It converts the typically liquid and volatile free amine into a stable, crystalline white powder, which simplifies handling, purification, and storage, ensuring consistent quality for pharmaceutical manufacturing.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3S)-oxolan-3-aminium 4-methylbenzenesulfonate | [8][9] |

| CAS Number | 104530-80-5 | [7][9][10] |

| Appearance | White powder | [7] |

| Molecular Formula | C11H17NO4S | [9] |

| Molecular Weight | 259.32 g/mol | [9][10] |

| Purity | Typically ≥97% | [9] |

| Storage | 2-8°C, keep sealed and away from direct light | [7][9] |

The structural identity and enantiomeric purity of the compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).[11]

The Synthetic Pathway: From Chiral Precursors to the Final Salt

The synthesis of this compound is a multi-step process that hinges on the initial stereoselective synthesis of its precursor, (S)-3-hydroxytetrahydrofuran. The chirality is installed early and carried through the synthesis.

Part 1: Synthesis of the Key Intermediate, (S)-3-Hydroxytetrahydrofuran